molecular formula C10H6Cl2N2O B5701481 1-(2,5-dichlorobenzoyl)-1H-pyrazole

1-(2,5-dichlorobenzoyl)-1H-pyrazole

Cat. No. B5701481
M. Wt: 241.07 g/mol
InChI Key: JFCHIXMDZKHIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dichlorobenzoyl)-1H-pyrazole, also known as DCBP, is an organic compound that has been widely used in scientific research for its unique properties. DCBP is a pyrazole derivative that has been synthesized through various methods and has been found to have potential applications in the field of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

1-(2,5-dichlorobenzoyl)-1H-pyrazole exerts its pharmacological effects through the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-(2,5-dichlorobenzoyl)-1H-pyrazole inhibits COX-2 activity by binding to its active site, thereby reducing the production of prostaglandins and reducing inflammation.
Biochemical and Physiological Effects:
1-(2,5-dichlorobenzoyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. 1-(2,5-dichlorobenzoyl)-1H-pyrazole has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

1-(2,5-dichlorobenzoyl)-1H-pyrazole has several advantages for lab experiments. It is easy to synthesize and has been optimized for high yields and purity. It has been extensively studied for its pharmacological properties and has been shown to exhibit potent anti-inflammatory and anti-tumor effects. However, 1-(2,5-dichlorobenzoyl)-1H-pyrazole also has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its use in certain applications. Additionally, it has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for the study of 1-(2,5-dichlorobenzoyl)-1H-pyrazole. One potential direction is the development of novel 1-(2,5-dichlorobenzoyl)-1H-pyrazole analogs with improved solubility and pharmacological properties. Another direction is the investigation of the mechanism of action of 1-(2,5-dichlorobenzoyl)-1H-pyrazole and its potential targets in the cell. Additionally, 1-(2,5-dichlorobenzoyl)-1H-pyrazole could be further studied for its potential applications in the treatment of various inflammatory diseases and cancer.

Synthesis Methods

1-(2,5-dichlorobenzoyl)-1H-pyrazole can be synthesized through various methods, including the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate or the reaction of 2,5-dichlorobenzoyl hydrazine with acetic anhydride. The synthesis of 1-(2,5-dichlorobenzoyl)-1H-pyrazole has been optimized to obtain high yields and purity, making it suitable for various research applications.

Scientific Research Applications

1-(2,5-dichlorobenzoyl)-1H-pyrazole has been extensively studied for its potential applications in the field of medicinal chemistry and pharmacology. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1-(2,5-dichlorobenzoyl)-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and has been suggested as a potential therapeutic agent for the treatment of various inflammatory diseases, including arthritis and cancer.

properties

IUPAC Name

(2,5-dichlorophenyl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-7-2-3-9(12)8(6-7)10(15)14-5-1-4-13-14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCHIXMDZKHIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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